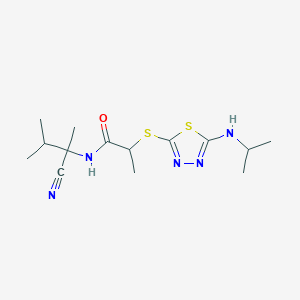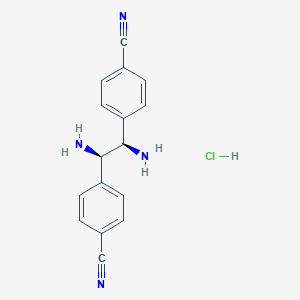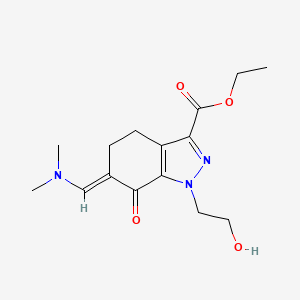
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is a chemical compound known for its unique structure and properties. It is a diisopropyl-substituted analogue of lactide, which is a biodegradable monomer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione typically involves the self-condensation of specific precursors under controlled conditions. One method involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method uses the self-condensation of L-asparagine methyl ester at room temperature . These methods ensure the production of optically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar self-condensation techniques. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
化学反应分析
Types of Reactions
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl glycolide derivatives, while reduction may produce simpler alcohols or hydrocarbons .
科学研究应用
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of biodegradable polymers.
Materials Engineering: The compound’s unique properties make it useful in developing advanced materials with specific thermal and mechanical characteristics.
Biomedical Research: Its biodegradability and compatibility with biological systems make it a candidate for medical applications, such as drug delivery systems and tissue engineering.
作用机制
The mechanism of action of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo polymerization, forming long chains that can interact with biological tissues. This interaction can influence cellular processes and tissue regeneration .
相似化合物的比较
Similar Compounds
(3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione: A similar compound with methyl groups instead of isopropyl groups.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another analogue with different substituents.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A compound with a different ring structure and substituents.
Uniqueness
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is unique due to its diisopropyl substitution, which imparts specific thermal and hydrophobic properties to the resulting polymers. These properties make it particularly suitable for applications requiring materials with lower glass transition temperatures and increased degradation times .
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
(3S,6S)-3,6-di(propan-2-yl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1 |
InChI 键 |
VWLSLDJSZWJMRG-YUMQZZPRSA-N |
手性 SMILES |
CC(C)[C@H]1C(=O)O[C@H](C(=O)O1)C(C)C |
规范 SMILES |
CC(C)C1C(=O)OC(C(=O)O1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



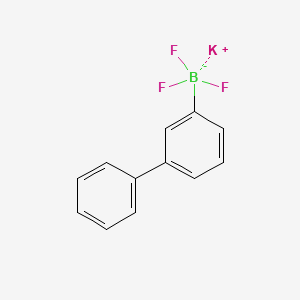
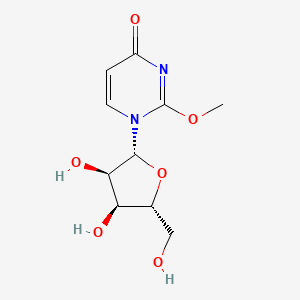
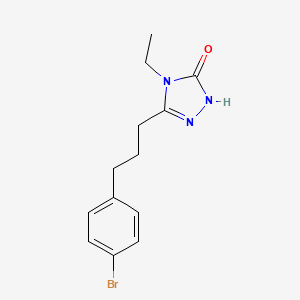
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281332.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B15281340.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
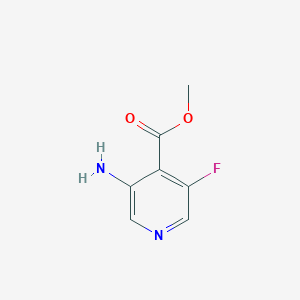
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
